
(1,3,3-Trimethylazetidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3,3-Trimethylazetidin-2-yl)methanol is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylazetidin-2-yl)methanol typically involves the reaction of azetidine derivatives with appropriate reagents. One common method is the alkylation of azetidine with trimethylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3,3-Trimethylazetidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Applications De Recherche Scientifique
(1,3,3-Trimethylazetidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1,3,3-Trimethylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
(1-Methylazetidin-3-yl)methanol: A structurally related compound with similar chemical properties.
(S)-(1,3,3-Trimethylazetidin-2-yl)methanol: An enantiomer of the compound with potential differences in biological activity.
Uniqueness: (1,3,3-Trimethylazetidin-2-yl)methanol is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other azetidine derivatives .
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1,3,3-trimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8(3)6(7)4-9/h6,9H,4-5H2,1-3H3 |
Clé InChI |
CJJLMAKDZMRBEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C1CO)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13501999.png)
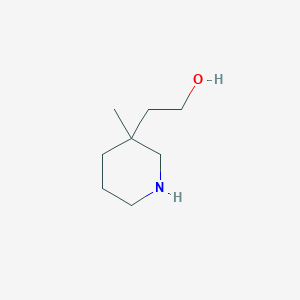
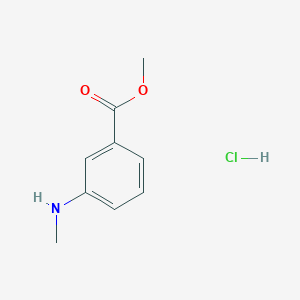
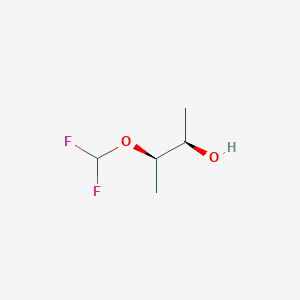
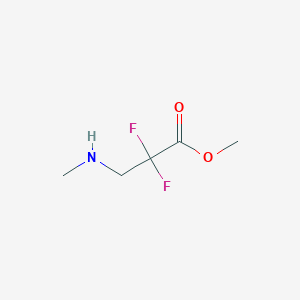
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)
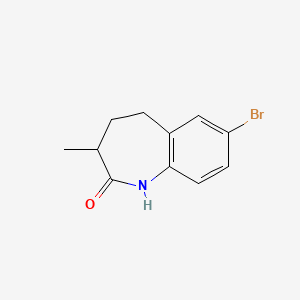
![2-[2-Fluoro-4-(2-methylpropyl)phenyl]acetonitrile](/img/structure/B13502036.png)
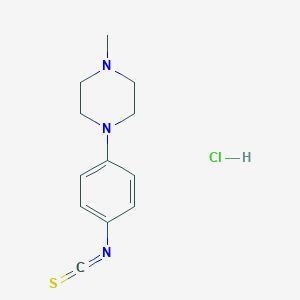
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)

